![molecular formula C16H12Cl2N4O B2542751 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 956402-29-2](/img/structure/B2542751.png)
6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime
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Description
Molecular Structure Analysis
The molecular structure of “6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime” can be represented by the InChI code: InChI=1S/C9H7N3O/c13-7-8-2-3-9 (10-6-8)12-5-1-4-11-12/h1-7H . The Canonical SMILES representation is: C1=CN (N=C1)C2=NC=C (C=C2)C=O .Physical And Chemical Properties Analysis
The molecular weight of “6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime” is 347.2 g/mol. It has a topological polar surface area of 47.8 Ų, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 and a complexity of 186 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of compounds with potential antimicrobial and antimycobacterial activities. For example, the synthesis of coumarin derivatives containing pyrazole and indenone rings has shown promising antioxidant and antihyperglycemic agents, indicating the versatility of pyrazole-containing compounds in medicinal chemistry (R. Kenchappa et al., 2017). Furthermore, novel pyrazole oxime derivatives containing an N-pyridylpyrazole moiety were synthesized, exhibiting significant insecticidal activities, which highlights the potential for these compounds in agricultural applications (Xun Xiao et al., 2020).
Catalytic Applications
The compound "6-(1H-pyrazol-1-yl)nicotinic acid" was utilized in a copper(I) complex as a very active promoter of N-arylation reactions. This study demonstrates the application of such compounds in catalysis, potentially enhancing the efficiency of synthetic pathways in organic chemistry (Haiyang Liu et al., 2010).
Structural and Theoretical Studies
properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(6-pyrazol-1-ylpyridin-3-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-14-3-1-4-15(18)13(14)11-23-21-10-12-5-6-16(19-9-12)22-8-2-7-20-22/h1-10H,11H2/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWRLNVWYJUQTN-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=CN=C(C=C2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CN=C(C=C2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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